molecular formula C25H26FN5O2S B2930856 2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-ethylphenyl)acetamide CAS No. 1358234-41-9

2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-ethylphenyl)acetamide

Cat. No.: B2930856
CAS No.: 1358234-41-9
M. Wt: 479.57
InChI Key: IJIWDEPWGXRKIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-ethylphenyl)acetamide features a pyrazolo[4,3-d]pyrimidine core substituted with an ethyl group at position 1, a 4-fluorobenzyl moiety at position 6, and a methyl group at position 2. The sulfanyl group at position 5 links to an acetamide side chain terminating in a 4-ethylphenyl group.

Properties

IUPAC Name

2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN5O2S/c1-4-17-8-12-20(13-9-17)27-21(32)15-34-25-28-22-16(3)29-31(5-2)23(22)24(33)30(25)14-18-6-10-19(26)11-7-18/h6-13H,4-5,14-15H2,1-3H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJIWDEPWGXRKIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)F)N(N=C3C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-ethylphenyl)acetamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations occur efficiently .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-ethylphenyl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[4,3-d]pyrimidine core is known to bind to various biological targets, potentially inhibiting their activity or modulating their function. This interaction can trigger a cascade of cellular events, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Similarity and Key Differences

The target compound shares a pyrazolo-pyrimidine scaffold with multiple analogs but differs in substituent patterns, which critically influence pharmacological properties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Analogous Compounds
Compound Name / ID Core Structure Position 5 Substituent Acetamide Substituent Biological Target (Hypothesized) Potency/Activity Notes
Target Compound Pyrazolo[4,3-d]pyrimidine Sulfanyl-linked acetamide N-(4-ethylphenyl) Kinases (e.g., JAK, PDE) Predicted high lipophilicity
2-{[1-Ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-methylphenyl)acetamide Pyrazolo[4,3-d]pyrimidine Sulfanyl-linked acetamide N-(3-methylphenyl) Anticancer/anti-inflammatory Reduced solubility vs. target
N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide Pyrazolo[3,4-d]pyrimidine Amino-linked fluorophenyl N-(2-fluorophenyl) Kinase inhibitors (e.g., BTK) High binding affinity (IC50 <50 nM)
C₂₆H₂₃FN₅O₄ (Equimolecular combination with DMSO) Pyrido[4,3-d]pyrimidine Cyclopropyl and iodophenyl N-(3-cyclopropylphenyl) Antiviral/antitumor Moderate solubility in DMSO

Impact of Substituent Variations

  • Position 5 Substituent: The sulfanyl group in the target compound may enhance metabolic stability compared to amino or ether linkages in analogs .
  • Fluorine Substitution: The 4-fluorobenzyl group at position 6 likely enhances binding affinity through hydrophobic interactions and electron-withdrawing effects, a feature shared with fluorinated chromenones in .

Methodological Considerations in Similarity Analysis

Structural similarity assessments, critical for virtual screening, rely on molecular descriptors (e.g., fingerprinting, pharmacophore mapping). However, minor substituent changes can drastically alter bioactivity, as seen in the target compound vs. ’s 3-methylphenyl analog . Quantitative structure-activity relationship (QSAR) models would be essential to predict the target’s efficacy relative to its analogs .

Biological Activity

The compound 2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-ethylphenyl)acetamide is a novel entity in the realm of medicinal chemistry, particularly noted for its potential biological activities. This article reviews the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound belongs to the class of pyrazolo[4,3-d]pyrimidines, characterized by a complex structure that includes a sulfanyl group and an acetamide moiety. This unique combination may contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF70.39
HCT1160.46
A3754.2
HepG21.1

These results suggest that the compound exhibits significant cytotoxicity, particularly against breast cancer (MCF7) and colorectal cancer (HCT116) cell lines.

The mechanisms underlying the anticancer activity of this compound may involve:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDK), which are crucial for cell cycle regulation.
  • Induction of Apoptosis : Studies indicate that pyrazolo derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • DNA Interaction : Preliminary data suggests that the compound may interact with DNA, potentially disrupting replication and transcription processes.

Case Studies and Research Findings

Several case studies have been conducted to assess the biological activity of related pyrazolo compounds:

  • Study on MCF7 and HCT116 Cells : A derivative exhibited IC50 values of 0.39 µM against MCF7 and 0.46 µM against HCT116 cells, indicating strong anticancer activity and potential for therapeutic application .
  • Cytotoxicity Assessment : A broader screening of pyrazolo derivatives showed promising results against various cancer types, with some compounds achieving IC50 values as low as 0.01 µM in certain cell lines .
  • Mechanistic Insights : Research indicates that these compounds may act through multiple pathways including kinase inhibition and apoptosis induction, which are critical in cancer treatment strategies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.